molecular formula C7H13N3O B12866253 1-Isopropoxy-1h-pyrrole-3,4-diamine

1-Isopropoxy-1h-pyrrole-3,4-diamine

Cat. No.: B12866253
M. Wt: 155.20 g/mol
InChI Key: WCZBZQMWQUPZFZ-UHFFFAOYSA-N
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Description

1-Isopropoxy-1H-pyrrole-3,4-diamine is a heterocyclic compound featuring a pyrrole backbone substituted with an isopropoxy group at the 1-position and amine groups at the 3- and 4-positions. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol. The compound’s structural uniqueness arises from the combination of a pyrrole ring (known for electron-rich aromaticity) and the steric/electronic influence of the isopropoxy substituent.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-propan-2-yloxypyrrole-3,4-diamine

InChI

InChI=1S/C7H13N3O/c1-5(2)11-10-3-6(8)7(9)4-10/h3-5H,8-9H2,1-2H3

InChI Key

WCZBZQMWQUPZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C=C(C(=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1h-pyrrole-3,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1h-pyrrole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of N-substituted pyrrole derivatives.

Scientific Research Applications

1-Isopropoxy-1h-pyrrole-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1h-pyrrole-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs in DNA Intercalation

Compounds with planar aromatic systems and diamine substituents are often explored as DNA intercalators. Key analogs include:

Compound Name Structure Molecular Weight (g/mol) Key Features DNA Intercalation Activity
1-Isopropoxy-1H-pyrrole-3,4-diamine Pyrrole + isopropoxy + 3,4-diamine 155.20 Moderate planarity; isopropoxy may reduce intercalation efficiency Not directly studied
IC1 (8-(chloromethyl)-9'-purine-2,6-diamine) Purine + chloromethyl + diamines ~210 (estimated) High planarity; chloromethyl enhances DNA binding Superior to Doxorubicin
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline + methyl + diamines 175.19 Bicyclic aromatic system; methyl improves solubility Comparable to Doxorubicin
IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine + diamines 188.20 Extended π-system; high rigidity Comparable to Doxorubicin

Key Findings :

  • The target compound’s pyrrole ring provides less rigidity and π-surface area compared to bicyclic systems like IC2 or IC5, likely reducing DNA intercalation potency .

Analogs in Medicinal Chemistry: AKT1 Inhibitors

N1, N4-bis((2-chloroquinolin-3-yl) methylene) benzene-1,4-diamine derivatives () share a diamine core but differ in substituents:

Feature Target Compound Quinoline-Based Diamine Derivatives
Core Structure Pyrrole Benzene
Substituents Isopropoxy, amines 2-Chloroquinoline, methylene linkers
Biological Target Not reported AKT1 kinase inhibition
Pharmacological Advantage Unknown Enhanced binding to AKT1 due to quinoline’s π-π stacking

Key Differences :

  • Quinoline derivatives exhibit stronger enzyme inhibition due to their larger aromatic systems and halogen substituents, which enhance target binding .
  • The target compound’s pyrrole core may favor redox activity or metal coordination, but this remains unexplored in the literature.

Analogs in Organic Electronics

Triazine-based diamines like PTZ-TRZ and DPA-TRZ () are used in OLEDs. Comparisons include:

Property Target Compound PTZ-TRZ / DPA-TRZ
Heterocycle Pyrrole Triazine + phenothiazine/triphenylamine
Electron-Donor Groups Amines Amines + phenyl linkers
Application Not reported TADF (thermally activated delayed fluorescence) emitters
EQE (External Quantum Efficiency) N/A ~20% (similar to PXZ-TRZ)

Key Insights :

  • The target compound lacks the extended conjugation and donor-acceptor architecture required for TADF. Its pyrrole ring may instead serve as a building block for conductive polymers.

Physicochemical Properties vs. Alkyl-Substituted Pyrroles

3-Heptyl-1H-pyrrole () provides a comparison of alkyl vs. alkoxy substituents:

Property This compound 3-Heptyl-1H-pyrrole
Substituent Isopropoxy Heptyl
Molecular Weight 155.20 165.28
Lipophilicity (LogP) Moderate (estimated) High
Potential Toxicity Not reported Requires safety protocols for inhalation/skin contact

Implications :

  • The isopropoxy group likely improves solubility in polar solvents compared to the highly lipophilic heptyl chain.

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